molecular formula C7H9ClN2O B571418 Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride CAS No. 7680-68-4

Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride

Cat. No.: B571418
CAS No.: 7680-68-4
M. Wt: 172.612
InChI Key: NCSYUVDQJSKXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride is a quaternary ammonium compound derived from pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridinium ring substituted with an aminocarbonyl group and a methyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride typically involves quaternization reactions. One common method is the reaction of pyridine derivatives with alkyl halides under conventional, microwave, or ultrasound conditions. For instance, pyridine-4-aldoxime can be quaternized using dihaloalkanes such as diiodopropane or dibromopropane in the presence of solvents like acetone or deep eutectic solvents . The microwave method is particularly efficient, offering higher yields and faster reaction times compared to conventional methods .

Industrial Production Methods

Industrial production of this compound often involves large-scale quaternization processes. These processes utilize pyridine derivatives and alkyl halides in the presence of suitable solvents and catalysts to achieve high yields and purity. The use of environmentally friendly solvents and optimized reaction conditions is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., iron and mineral acids), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents, temperatures, and catalysts .

Major Products Formed

Major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and N-alkoxypyridinium salts. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride involves its interaction with molecular targets and pathways. For example, cetylpyridinium chloride, a related compound, exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting the growth of pathogenic bacteria . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application and the biological system in which it is used.

Comparison with Similar Compounds

Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride can be compared with other pyridinium compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyridinium compounds.

Properties

CAS No.

7680-68-4

Molecular Formula

C7H9ClN2O

Molecular Weight

172.612

IUPAC Name

1-methylpyridin-1-ium-4-carboxamide;chloride

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H

InChI Key

NCSYUVDQJSKXQH-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)C(=O)N.[Cl-]

Synonyms

4-(Aminocarbonyl)-1-methylpyridinium Chloride;  4-Carbamoyl-1-methylpyridinium Chloride

Origin of Product

United States

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